2-[(4-amino-5-butyl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a sulfanyl-acetamide scaffold linked to a 3-(trifluoromethyl)phenyl group. Its structure includes a 4-amino-5-butyl-substituted triazole core, which distinguishes it from related analogs.
Properties
IUPAC Name |
2-[(4-amino-5-butyl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5OS/c1-2-3-7-12-21-22-14(23(12)19)25-9-13(24)20-11-6-4-5-10(8-11)15(16,17)18/h4-6,8H,2-3,7,9,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZHPTJYNBSNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(N1N)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-butyl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under mild conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, where a suitable thiol reacts with the triazole intermediate.
Acetamide Formation: The final step involves the acylation of the triazole-sulfanyl intermediate with 3-(trifluoromethyl)phenylacetyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-butyl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amino group on the triazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-[(4-amino-5-butyl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-butyl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes involved in microbial and viral replication, while the trifluoromethyl group enhances its binding affinity to these targets . The sulfanyl group may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-sulfanyl-acetamides. Below is a systematic comparison with structurally and functionally related derivatives:
Structural Analogues with Alkyl Chain Variations
- 2-[(4-Amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide () Key Difference: Ethyl substituent at position 5 instead of butyl. Activity: Similar triazole-acetamide derivatives exhibit anti-inflammatory and kinase-inhibitory properties, suggesting shared biological pathways .
- 2-{[4-Amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide () Key Difference: Trifluoromethyl group at position 5 and 2,4-dimethylphenyl acetamide linkage. Activity: Such derivatives are often explored as kinase inhibitors (e.g., c-Kit, mTOR) due to their electron-deficient aromatic systems .
Analogues with Aromatic Substituent Variations
2-[(4-(3-Methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Key Difference : Additional 4-methylphenylsulfanyl-methyl group at position 5 and 2-(trifluoromethyl)phenyl acetamide.
- Impact : Bulky substituents may hinder target binding but improve selectivity for specific receptors.
- Activity : Similar compounds are investigated for antiproliferative effects, particularly in cancer models .
- N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Key Difference: Pyridinyl group at position 5 and 2-chloro-5-(trifluoromethyl)phenyl acetamide. Activity: Pyridine-containing triazoles are frequently studied for antimicrobial and antiviral activities .
Biological Activity
2-[(4-amino-5-butyl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H18F3N5OS
- Molecular Weight : 373.4 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring can bind to enzymes involved in nucleic acid and protein synthesis, inhibiting their activity.
- Redox Reactions : The sulfanyl group participates in redox reactions, contributing to its antimicrobial and anticancer effects.
Antimicrobial and Antifungal Properties
Research indicates that compounds with similar triazole structures exhibit significant antimicrobial and antifungal activities. The presence of the butyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Various bacteria | |
| Fluconazole | Antifungal | Candida species | |
| Voriconazole | Antifungal | Aspergillus species |
Anticancer Activity
The compound has been explored for its potential as an anticancer agent. In vitro studies have shown that it can inhibit cancer cell growth across various cell lines.
Case Study: In Vitro Cancer Cell Screening
A study evaluated the cytotoxic effects of several triazole derivatives against human cancer cell lines:
| Cell Line | Compound Tested | Growth Inhibition (%) |
|---|---|---|
| MiaPaCa-2 | This compound | 38% |
| MCF-7 | This compound | 40% |
| A2780 | This compound | 43% |
These results suggest that the compound exhibits moderate growth inhibition against various cancer cell lines and warrants further investigation into its mechanisms and potential therapeutic applications.
Comparative Analysis with Similar Compounds
When compared to other triazole derivatives such as fluconazole and voriconazole, the unique substitution pattern of this compound enhances its biological properties.
| Compound | Activity Type | Unique Features |
|---|---|---|
| Fluconazole | Antifungal | Well-studied; broad-spectrum activity |
| Voriconazole | Antifungal | Effective against resistant strains |
| This Compound | Antimicrobial/Anticancer | Enhanced lipophilicity; promising candidate for further development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
